molecular formula C13H8ClNO B15480997 1-Chlorophenanthridin-6(5h)-one CAS No. 27282-46-8

1-Chlorophenanthridin-6(5h)-one

Katalognummer: B15480997
CAS-Nummer: 27282-46-8
Molekulargewicht: 229.66 g/mol
InChI-Schlüssel: CAZOCLLPQMRDSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chlorophenanthridin-6(5H)-one is a chlorinated derivative of the phenanthridinone scaffold, a heterocyclic aromatic compound featuring a fused bicyclic structure with a ketone group at position 4. Phenanthridinones are of significant interest in medicinal chemistry and materials science due to their biological activity (e.g., antitumor, antimicrobial properties) and synthetic versatility . The parent compound, phenanthridin-6(5H)-one (C₁₃H₉NO), has a molecular weight of 195.22 g/mol, a melting point of 290–292°C, and a density of ~1.23 g/cm³ . Chlorination at position 1 introduces a halogen substituent, which may alter electronic properties, solubility, and reactivity compared to the parent structure.

Eigenschaften

CAS-Nummer

27282-46-8

Molekularformel

C13H8ClNO

Molekulargewicht

229.66 g/mol

IUPAC-Name

1-chloro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H8ClNO/c14-10-6-3-7-11-12(10)8-4-1-2-5-9(8)13(16)15-11/h1-7H,(H,15,16)

InChI-Schlüssel

CAZOCLLPQMRDSV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3Cl)NC2=O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Density (g/cm³) Key Properties
Phenanthridin-6(5H)-one C₁₃H₉NO 195.22 None 290–292 1.23 High crystallinity, strong H-bonding
8-Chloro-3-nitro-5H-phenanthridin-6-one C₁₃H₇ClN₂O₃ 274.66 Cl (position 8), NO₂ (position 3) N/A N/A Increased molecular complexity, nitro group enhances electrophilicity
4,5-Dimethyl-6(5H)-phenanthridinone C₁₅H₁₃NO 223.27 CH₃ (positions 4, 5) N/A N/A Hydrophobic substituents improve lipid solubility
1-Chlorophenanthridin-6(5H)-one (hypothetical) C₁₃H₈ClNO 230.67* Cl (position 1) ~300 (estimated) ~1.35 (estimated) Enhanced electron-withdrawing effects near ketone group; potential for altered reactivity

*Estimated based on parent compound’s molecular weight + Cl (35.45 g/mol).

Key Observations

  • Electronic Effects :
    Chlorine at position 1 (proximal to the ketone) may increase the electron-deficient nature of the aromatic ring compared to substituents at distal positions (e.g., 8-chloro derivative). This could enhance electrophilic substitution reactivity or hydrogen-bonding capacity .
  • Solubility: Methyl groups (4,5-dimethyl derivative) likely improve hydrophobicity, whereas chlorine’s electronegativity may reduce solubility in non-polar solvents compared to the parent compound .
  • Thermal Stability : The parent compound’s high melting point (290–292°C) suggests strong intermolecular interactions. Chlorination may further elevate this value due to increased polarity and packing efficiency .

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-Chlorophenanthridin-6(5H)-one be accurately characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopic Techniques : Use 1^1H/13^13C NMR to confirm the aromatic proton environment and chlorine substitution pattern. Compare experimental shifts with computed spectra (e.g., Density Functional Theory (DFT) predictions) .
  • X-ray Crystallography : Obtain crystal data from the Cambridge Crystallographic Data Centre (CCDC) and analyze using visualization software (e.g., Mercury). Measure bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to validate structural integrity .
  • Reproducibility : Cross-reference data with primary literature and ensure alignment with IUPAC naming conventions .

Q. What are the optimal laboratory-scale synthesis routes for 1-Chlorophenanthridin-6(5H)-one, considering reagent selection and reaction conditions?

  • Methodological Answer :

  • Chlorination Strategies : Explore electrophilic substitution on the phenanthridinone core using chlorinating agents (e.g., NN-chlorosuccinimide in DMF). Monitor reaction progress via TLC and optimize temperature/pH to minimize byproducts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate high-purity product. Confirm purity via HPLC (>95%) .
  • Troubleshooting : Address low yields by adjusting stoichiometry or switching to microwave-assisted synthesis for faster kinetics .

Q. What safety protocols should be followed when handling 1-Chlorophenanthridin-6(5H)-one in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid direct skin contact; wash immediately with soap and water .
  • Documentation : Maintain a lab notebook detailing handling procedures, MSDS references, and incident reports .

Advanced Research Questions

Q. How can quantum chemical calculations (e.g., DFT) be applied to predict the reactivity and electronic properties of 1-Chlorophenanthridin-6(5H)-one?

  • Methodological Answer :

  • Computational Workflow :

Optimize geometry using B3LYP/6-311+G(d,p) basis sets.

Calculate Fukui functions to identify nucleophilic/electrophilic sites.

Map electrostatic potential surfaces to visualize charge distribution .

  • Validation : Compare computed IR/Raman spectra with experimental data to assess accuracy. Use crystallographic bond lengths as benchmarks .
  • Applications : Predict regioselectivity in substitution reactions or ligand-protein binding affinities .

Q. What strategies are effective in resolving contradictory data between theoretical predictions and experimental observations in the biological activity of this compound?

  • Methodological Answer :

  • Hypothesis Testing :

Replicate experiments under controlled conditions (e.g., pH, temperature).

Validate assay protocols (e.g., antimicrobial disk diffusion vs. microdilution) .

  • Data Analysis : Use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with independent techniques (e.g., SPR for binding studies vs. computational docking) .
  • Literature Review : Compare results with structurally analogous compounds (e.g., 6-Chloro-5-nitropyridin-2(1H)-one) to identify trends .

Q. How do structural modifications at specific positions of the phenanthridinone core influence the compound's interaction with biological targets?

  • Methodological Answer :

  • SAR Studies :

Synthesize derivatives with substitutions at C-2 (e.g., nitro, amino groups).

Evaluate bioactivity (e.g., IC50_{50} in cancer cell lines) and correlate with steric/electronic parameters .

  • Crystallographic Insights : Analyze protein-ligand co-crystals (if available) to identify key interactions (e.g., hydrogen bonds with kinase active sites) .
  • Machine Learning : Train models on datasets of similar compounds to predict optimal substitution patterns for target selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.